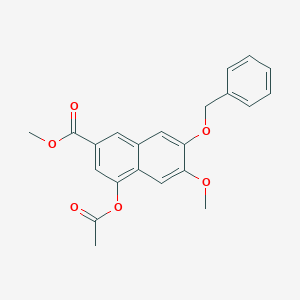![molecular formula C10H9N3O2 B13930843 6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
6-benzyl-2H-[1,2,4]triazine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The benzyl group attached to the triazine ring enhances its chemical properties and potential applications. Triazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a dry solvent like acetone and is catalyzed by 18-crown-6-ether to enhance the reaction efficiency . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction parameters, such as temperature, pressure, and solvent composition, are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl triazine oxides, while reduction can produce benzyl triazine alcohols.
Applications De Recherche Scientifique
6-Benzyl-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 6-benzyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids . This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound is structurally similar but contains a hydroxy group instead of a benzyl group.
2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione: This derivative has two benzyl groups and exhibits different biological activities compared to the mono-benzyl derivative.
Uniqueness
6-Benzyl-2H-[1,2,4]triazine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase with high selectivity and potency makes it a valuable compound for therapeutic research .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
6-benzyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(12-13-10(15)11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15) |
Clé InChI |
GFMZRLHACQXOBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=NNC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)


![5-Iodo-4-methoxy-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13930786.png)


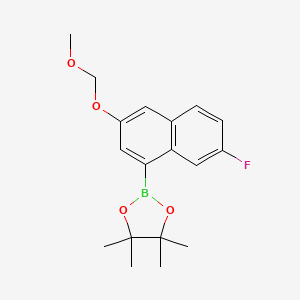
![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
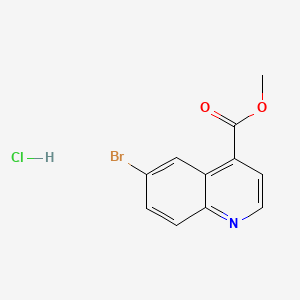
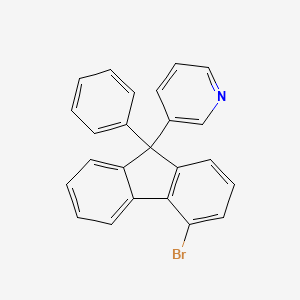
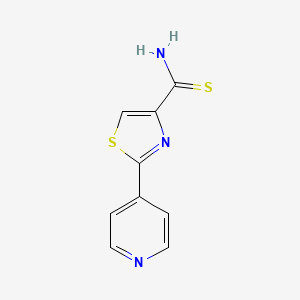
![n-[5-(1h-Pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-isonicotinamide](/img/structure/B13930831.png)
